

m-C-tri(CH₂-PEG1-NHS ester) molecular weight and formula

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Compound of Interest

Compound Name: m-C-tri(CH₂-PEG1-NHS ester)

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Technical Guide: m-C-tri(CH₂-PEG1-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **m-C-tri(CH₂-PEG1-NHS ester)**, a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides detailed experimental protocols for its use in bioconjugation, and presents a visual representation of the experimental workflow.

Core Compound Information

m-C-tri(CH₂-PEG1-NHS ester) is a trifunctional, polyethylene glycol (PEG)-containing crosslinker. The N-hydroxysuccinimide (NHS) esters are reactive towards primary amines, making this reagent ideal for conjugating molecules to proteins, such as antibodies, through the lysine residues on their surface. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₃₃ N ₃ O ₁₅	[1]
Molecular Weight	627.55 g/mol	[1]
CAS Number	173414-89-6	
Appearance	Solid powder	
Purity	Typically ≥95%	
Spacer Arm	PEG1	
Reactivity	Primary amines	
Storage	Store as a solid at -20°C, protected from light.	

Experimental Protocols

The following protocols provide a general framework for the conjugation of **m-C-tri(CH₂-PEG1-NHS ester)** to an antibody. Optimization of reaction conditions, such as the molar ratio of linker to antibody and incubation time, may be necessary for specific applications.

I. Materials and Reagents

- Antibody: Purified and buffer-exchanged into an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.
- **m-C-tri(CH₂-PEG1-NHS ester)**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.5). Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.
- Quenching Reagent: 1 M Tris-HCl or Glycine (pH 7.4).

- Purification System: Size-exclusion chromatography (SEC) column, dialysis cassette, or spin desalting column appropriate for the size of the antibody.

II. Preparation of Reagents

- Antibody Preparation:
 - Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free reaction buffer. If the antibody solution contains primary amines, it must be buffer-exchanged prior to conjugation.
- **m-C-tri(CH₂-PEG1-NHS ester)** Stock Solution:
 - Allow the vial of **m-C-tri(CH₂-PEG1-NHS ester)** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

III. Conjugation Procedure

- Reaction Setup:
 - Add a calculated molar excess of the **m-C-tri(CH₂-PEG1-NHS ester)** stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker over the antibody. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.
 - Gently mix the reaction solution immediately after adding the linker.
- Incubation:
 - Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary depending on the specific antibody and desired degree of labeling.

- Quenching:
 - (Optional but recommended) To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
 - Incubate for an additional 10-15 minutes at room temperature.

IV. Purification of the Conjugate

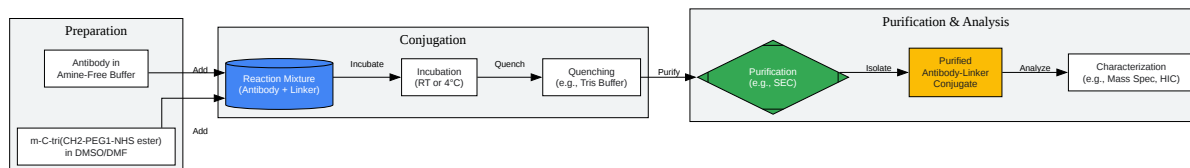
- Removal of Excess Linker:
 - Purify the antibody-drug conjugate from unreacted linker and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or a spin desalting column. The choice of purification method will depend on the scale of the reaction and the required purity of the final conjugate.

V. Characterization

- The degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, can be determined using various analytical techniques, including UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using **m-C-tri(CH₂-PEG1-NHS ester)**.



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Caption: Workflow for Antibody-Linker Conjugation.

This guide provides a foundational understanding of **m-C-tri(CH₂-PEG1-NHS ester)** and its application in the development of antibody-drug conjugates. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

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References

- 1. medchemexpress.com [medchemexpress.com]
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